![molecular formula C16H15N3O2S2 B2409764 N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide CAS No. 2034473-30-6](/img/structure/B2409764.png)
N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that integrates a bipyridine moiety with a thiophene sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide typically involves the coupling of a bipyridine derivative with a thiophene sulfonamide. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and thiophene moieties . The reaction conditions often include the use of bases such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, which can modulate the activity of metalloenzymes or facilitate electron transfer processes. The sulfonamide group can form hydrogen bonds with biological targets, influencing their function and activity.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in materials science and catalysis.
Thiophene-2-sulfonamide: A related compound with a simpler structure, used in medicinal chemistry.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide is unique due to its combination of bipyridine and thiophene sulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
特性
IUPAC Name |
5-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-12-4-7-16(22-12)23(20,21)19-10-13-5-6-15(18-9-13)14-3-2-8-17-11-14/h2-9,11,19H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSAAQUTEGVJHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2409682.png)
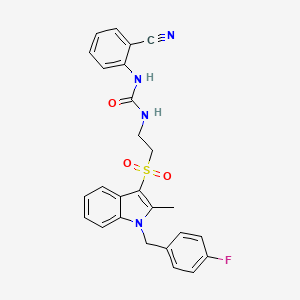
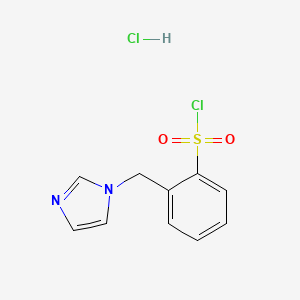

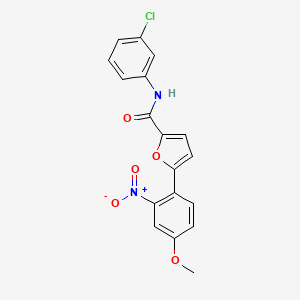
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2409691.png)
![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2409692.png)
![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)
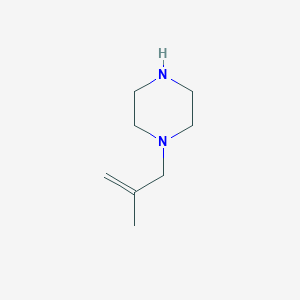
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)

![N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2409701.png)
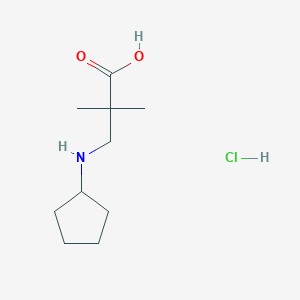
![4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2409703.png)
